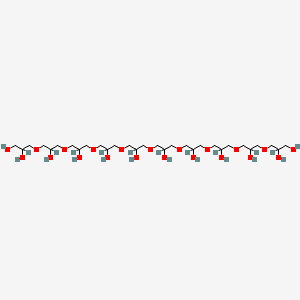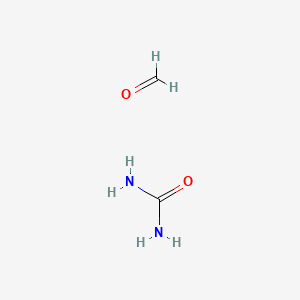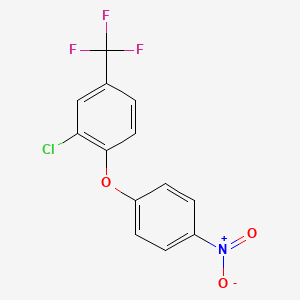
Valérate d’acétate de prednisolone
Vue d'ensemble
Description
Le valérate d'acétate de prédnisolone est un glucocorticoïde synthétique, un type de corticostéroïde, utilisé pour ses propriétés anti-inflammatoires et immunosuppressives. C'est un dérivé de la prednisolone, modifié pour améliorer ses propriétés pharmacocinétiques et son efficacité dans le traitement de diverses affections médicales .
Applications De Recherche Scientifique
Prednisolone valerate acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. Its applications include:
Chemistry: Used as a model compound in studying steroid chemistry and synthesis.
Biology: Employed in research on cellular signaling pathways and immune responses.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases, allergies, and inflammatory conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Target of Action
Prednisolone valerate acetate primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland. This receptor plays a crucial role in regulating processes such as inflammation, immune response, and metabolism .
Mode of Action
As a GR agonist, prednisolone valerate acetate binds to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once in the nucleus, the receptor binds to specific DNA sequences, known as glucocorticoid response elements, leading to the transcription of target genes. This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of the drug .
Biochemical Pathways
The activation of the glucocorticoid receptor by prednisolone valerate acetate influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules . Additionally, it promotes the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .
Result of Action
The primary result of prednisolone valerate acetate’s action is the reduction of inflammation and immune response. This makes it effective in treating a wide variety of conditions, including dermatitis, eczema, and insect bites and stings . It is also used in the management of immune system diseases, congenital disorders, and skin and musculoskeletal diseases .
Action Environment
The action of prednisolone valerate acetate can be influenced by various environmental factors. For example, the presence of other medications can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as the patient’s overall health status, the presence of other diseases, and genetic factors can also influence the drug’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
Prednisolone valerate acetate, as a glucocorticoid, interacts with the glucocorticoid receptor (GR), acting as an agonist . This interaction influences the transcription of various genes, leading to changes in the production of proteins and other biomolecules . The nature of these interactions is complex and involves both direct and indirect mechanisms.
Cellular Effects
Prednisolone valerate acetate has a wide range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of prednisolone valerate acetate involves binding to the glucocorticoid receptor (GR) in the cytoplasm of cells . This binding triggers a conformational change in the receptor, allowing it to translocate to the nucleus where it can influence gene expression . This can lead to changes in the production of various proteins, impacting cellular functions such as inflammation and immune response .
Temporal Effects in Laboratory Settings
The effects of prednisolone valerate acetate can change over time in laboratory settings. For example, a study found that high-dose prednisolone treatment increased levels of certain amino acids in urine and serum after a single dose, but not after prolonged treatment . This suggests that the body may adapt to the drug over time .
Dosage Effects in Animal Models
The effects of prednisolone valerate acetate can vary with different dosages in animal models . For instance, a study found that 90% of dogs experienced one or more behavior changes, with polyuria and polydipsia most commonly reported, by day 14 of treatment with anti-inflammatory doses of prednisone or prednisolone .
Metabolic Pathways
Prednisolone valerate acetate is involved in various metabolic pathways. It can be metabolized to prednisone, which is then further metabolized to various compounds . These metabolic processes involve various enzymes and can impact metabolic flux and metabolite levels .
Subcellular Localization
Given that it binds to the glucocorticoid receptor in the cytoplasm and influences gene expression in the nucleus , it is likely that it localizes to these compartments
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du valérate d'acétate de prédnisolone implique plusieurs étapes, à partir de la prednisolone. Le processus comprend généralement des réactions d'estérification pour introduire les groupes valérate et acétate. Une méthode courante implique la réaction de la prednisolone avec l'acide valérique et l'anhydride acétique en présence de catalyseurs tels que la 4-diméthylaminopyridine (DMAP) pour former l'ester souhaité .
Méthodes de production industrielle
La production industrielle du valérate d'acétate de prédnisolone suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés. Le processus est conçu pour minimiser les déchets et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
Le valérate d'acétate de prédnisolone subit diverses réactions chimiques, notamment :
Oxydation : La prednisolone peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent convertir la prednisolone en sa forme active.
Substitution : Les réactions d'estérification et d'hydrolyse sont courantes dans la synthèse et le métabolisme des dérivés de la prednisolone
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers esters et métabolites de la prednisolone, qui conservent ou améliorent son activité pharmacologique .
Applications de la recherche scientifique
Le valérate d'acétate de prédnisolone est largement utilisé dans la recherche scientifique en raison de ses effets anti-inflammatoires et immunosuppresseurs puissants. Ses applications incluent :
Chimie : Utilisé comme composé modèle dans l'étude de la chimie et de la synthèse des stéroïdes.
Biologie : Employé dans la recherche sur les voies de signalisation cellulaire et les réponses immunitaires.
Médecine : Investigué pour son potentiel thérapeutique dans le traitement des maladies auto-immunes, des allergies et des affections inflammatoires.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments
Mécanisme d'action
Le valérate d'acétate de prédnisolone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Ce complexe se transloque ensuite dans le noyau, où il module la transcription des gènes anti-inflammatoires et immunosuppresseurs. Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation et les réponses immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Prednisolone : Le composé parent, largement utilisé pour ses propriétés anti-inflammatoires.
Prednisone : Une prodrogue qui est convertie en prednisolone dans le foie.
Dexamethasone : Un glucocorticoïde plus puissant avec des applications similaires.
Hydrocortisone : Un corticostéroïde naturel à usage plus large dans le traitement de l'insuffisance surrénale .
Unicité
Le valérate d'acétate de prédnisolone est unique en raison de sa structure modifiée, qui améliore ses propriétés pharmacocinétiques, le rendant plus efficace dans certaines applications thérapeutiques. Sa forme estérifiée permet une meilleure absorption et une action prolongée par rapport à son composé parent .
Propriétés
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSDXLCLKPUBR-SLPNHVECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023506 | |
| Record name | Prednisolone valerate acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72064-79-0 | |
| Record name | (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72064-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone valerate acetate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone valerate acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE VALERATE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)



![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)




